
1-(Buta-1,3-diyn-1-yl)-4-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Buta-1,3-diyn-1-yl)-4-chlorobenzene is an organic compound characterized by the presence of a chlorobenzene ring substituted with a buta-1,3-diyn-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Buta-1,3-diyn-1-yl)-4-chlorobenzene typically involves the coupling of a chlorobenzene derivative with a buta-1,3-diyn-1-yl precursor. One common method is the Sonogashira coupling reaction, which involves the reaction of 4-chloroiodobenzene with buta-1,3-diyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in a solvent such as tetrahydrofuran or dimethylformamide, with triethylamine as a base.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Buta-1,3-diyn-1-yl)-4-chlorobenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chlorobenzoyl derivatives.
Reduction: Formation of 1-(Buta-1,3-dien-1-yl)-4-chlorobenzene or 1-(Buta-1-en-1-yl)-4-chlorobenzene.
Substitution: Formation of 4-substituted buta-1,3-diyn-1-yl derivatives.
Aplicaciones Científicas De Investigación
1-(Buta-1,3-diyn-1-yl)-4-chlorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1-(Buta-1,3-diyn-1-yl)-4-chlorobenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the buta-1,3-diyn-1-yl group, which can participate in various addition and substitution reactions. The molecular targets and pathways involved are determined by the nature of the reactions and the specific conditions employed.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Buta-1,3-diyn-1-yl)-4-fluorobenzene
- 1-(Buta-1,3-diyn-1-yl)-4-bromobenzene
- 1-(Buta-1,3-diyn-1-yl)-4-iodobenzene
Uniqueness
1-(Buta-1,3-diyn-1-yl)-4-chlorobenzene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its fluorine, bromine, and iodine analogs
Propiedades
Fórmula molecular |
C10H5Cl |
|---|---|
Peso molecular |
160.60 g/mol |
Nombre IUPAC |
1-buta-1,3-diynyl-4-chlorobenzene |
InChI |
InChI=1S/C10H5Cl/c1-2-3-4-9-5-7-10(11)8-6-9/h1,5-8H |
Clave InChI |
KSHYVBAPJPABTQ-UHFFFAOYSA-N |
SMILES canónico |
C#CC#CC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (S)-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12961633.png)

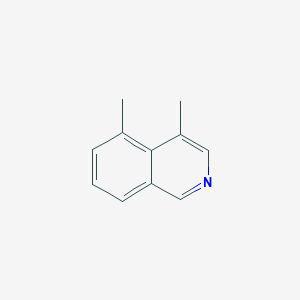
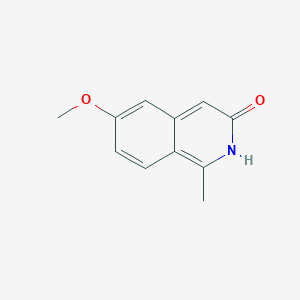
![2-(Difluoromethyl)-6-iodo-3-methylimidazo[1,2-b]pyridazine](/img/structure/B12961660.png)

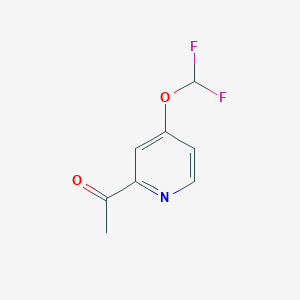
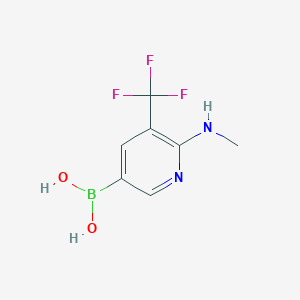
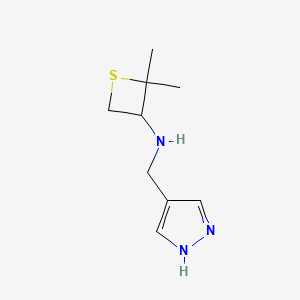



![5-Bromo-3-methylthieno[2,3-b]pyridine](/img/structure/B12961723.png)

